8-(4-fluorophenyl)-1,3-dimethyl-1H-imidazo[2,1-f]purine-2,4,7(3H,6H,8H)-trione
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Overview
Description
- It belongs to the class of imidazo[2,1-f]purine derivatives.
- The compound’s structure features a fused imidazo[2,1-f]purine ring system with a 4-fluorophenyl group at position 8 and methyl groups at positions 1 and 3.
8-(4-fluorophenyl)-1,3-dimethyl-1H-imidazo[2,1-f]purine-2,4,7(3H,6H,8H)-trione: is a chemical compound with the molecular formula C21H16FN5O2 and a molecular weight of 389.392 g/mol .
Preparation Methods
Reaction Conditions: These may involve cyclization reactions, substitution reactions, or condensation reactions.
Industrial Production: Unfortunately, information on large-scale industrial production methods for this compound is limited.
Chemical Reactions Analysis
Reactions: The compound can undergo various reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Major Products: These reactions can yield various products, such as substituted imidazo[2,1-f]purine derivatives.
Scientific Research Applications
Chemistry: The compound’s unique structure makes it interesting for medicinal chemistry and drug design.
Biology: It may serve as a scaffold for developing bioactive molecules.
Medicine: Research could explore its potential as an anticancer, antiviral, or anti-inflammatory agent.
Industry: Its applications in industry are yet to be fully explored.
Mechanism of Action
- The exact mechanism remains elusive due to limited data. it likely interacts with specific molecular targets or pathways to exert its effects.
Comparison with Similar Compounds
Similar Compounds:
Uniqueness: The 4-fluorophenyl substitution sets it apart from other related compounds.
Remember that while I’ve provided information based on available data, further research and experimental studies are essential for a comprehensive understanding of this compound
Properties
Molecular Formula |
C15H12FN5O3 |
---|---|
Molecular Weight |
329.29 g/mol |
IUPAC Name |
6-(4-fluorophenyl)-2,4-dimethyl-8H-purino[7,8-a]imidazole-1,3,7-trione |
InChI |
InChI=1S/C15H12FN5O3/c1-18-12-11(13(23)19(2)15(18)24)20-7-10(22)21(14(20)17-12)9-5-3-8(16)4-6-9/h3-6H,7H2,1-2H3 |
InChI Key |
RKBCDQZWPNIFOC-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N3CC(=O)N(C3=N2)C4=CC=C(C=C4)F |
Origin of Product |
United States |
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